molecular formula C3H2F4O2 B1351136 2,3,3,3-tetrafluoropropanoic Acid CAS No. 359-49-9

2,3,3,3-tetrafluoropropanoic Acid

Cat. No.: B1351136
CAS No.: 359-49-9
M. Wt: 146.04 g/mol
InChI Key: GPKYZQLMEPJAGJ-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoropropanoic acid is a fluorinated organic compound with the molecular formula C3H2F4O2. It is a valuable chemical used in various fields due to its unique properties, such as high thermal stability and reactivity. This compound is often utilized as a building block in organic synthesis and has applications in pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

2,3,3,3-Tetrafluoropropanoic Acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in oxidative dehalogenation processes. This interaction leads to the formation of metabolites like 2,3,3,3-tetrafluoropropionaldehyde and 3,3,3-trifluoropyruvaldehyde . Additionally, this compound can conjugate with glutathione through the action of glutathione S-transferase, forming products like S-(2,3,3,3-tetrafluoropropenyl)-glutathione . These interactions highlight the compound’s role in detoxification and metabolic processes.

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving rodent models, exposure to this compound resulted in changes in liver weight and peroxisome proliferation . It also affected T cell-dependent antibody responses and splenic lymphocyte subpopulations, indicating its impact on the immune system

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound undergoes oxidative dehalogenation catalyzed by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular nucleophiles, including glutathione, resulting in conjugation products. This mechanism underscores the compound’s role in modulating enzyme activity and influencing metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound in rodent models led to sustained changes in liver weight and immune responses . These findings suggest that the temporal dynamics of the compound’s effects are crucial for understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects . For example, high doses of the compound have been associated with increased liver weight and peroxisome proliferation in rodents . These dosage-dependent effects highlight the importance of careful dose management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 and glutathione S-transferase . The compound undergoes oxidative dehalogenation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s detoxification and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s fluorinated nature may influence its localization and accumulation in certain tissues . Understanding these transport mechanisms is critical for predicting the compound’s biodistribution and potential effects on different organs.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its biochemical effects at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-tetrafluoropropanoic acid typically involves the fluorination of propionic acid derivatives. One common method is the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide under acidic conditions using a catalyst. This process yields high-purity this compound with a molar yield of up to 96% . The reaction conditions are mild, and the process is simple and environmentally friendly.

Industrial Production Methods

Industrial production of this compound often involves the use of readily available raw materials and efficient catalytic processes. The use of N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine as a fluorination reagent is common, and the by-products are effectively managed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoropropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, esters, and other functionalized compounds .

Scientific Research Applications

2,3,3,3-Tetrafluoropropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty materials

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoropropionic acid: Similar in structure but differs in the position of fluorine atoms.

    3,3,3-Trifluoropropionic acid: Contains one less fluorine atom.

    2,2-Difluoropropionic acid: Contains two fluorine atoms instead of four.

Uniqueness

2,3,3,3-Tetrafluoropropanoic acid is unique due to its high fluorine content and specific arrangement of fluorine atoms, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability and reactivity .

Properties

IUPAC Name

2,3,3,3-tetrafluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKYZQLMEPJAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382170
Record name 2,3,3,3-Tetrafluoropropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-49-9
Record name 2,3,3,3-Tetrafluoropropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3,3-Tetrafluoropropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3,3-tetrafluoropropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,3,3-TETRAFLUOROPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0Q5TRW9MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing tetrafluorinated analogs of fenoprofen and ketoprofen?

A1: Fenoprofen and ketoprofen belong to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Synthesizing their tetrafluorinated analogs is of interest because introducing fluorine atoms into a drug molecule can significantly alter its pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability. [] The research aims to explore whether these modifications in the tetrafluorinated analogs lead to improved therapeutic profiles compared to the parent drugs.

Q2: How were the tetrafluorinated analogs of fenoprofen and ketoprofen synthesized in the study?

A2: The research employed electrochemical carboxylation as the key synthetic strategy. [] Pentafluoroethylarenes, serving as the starting materials, underwent electrochemical carboxylation to yield the desired 2,3,3,3-tetrafluoro-2-(3-phenoxyphenyl)-propanoic acid (tetrafluorinated fenoprofen) and 2-(3-benzoylphenyl)-2,3,3,3-tetrafluoropropanoic acid (tetrafluorinated ketoprofen). This method offers a potentially efficient and controlled approach for introducing the carboxyl group and constructing the target tetrafluorinated analogs.

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